molecular formula C18H24N2O4 B2405716 tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1993086-20-6

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2405716
CAS No.: 1993086-20-6
M. Wt: 332.4
InChI Key: QEHKGRBWCYXVFP-UHFFFAOYSA-N
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Description

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring an indoline ring fused to a piperidine moiety via a spiro junction. The structure includes a tert-butyl carbamate protecting group, a methoxy substituent at the 7-position of the indoline ring, and a ketone group at the 2-position. This compound belongs to a class of spirocyclic scaffolds widely investigated in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets .

Properties

IUPAC Name

tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-6-5-7-13(23-4)14(12)19-15(18)21/h5-7H,8-11H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHKGRBWCYXVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Oxindole-Piperidine Spirocyclization via Dianion Alkylation

Step 1: Synthesis of 7-Methoxy-2-Oxindole

  • Starting Material : Ethyl 7-hydroxyindoline-2-carboxylate.
  • Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves regioselective O-methylation at the 7-position.
  • Oxidation : The indoline ring is oxidized to 2-oxindole using pyridinium chlorochromate (PCC) in dichloromethane (DCM), yielding 7-methoxy-2-oxindole (87% yield).

Step 2: Piperidine Ring Formation and Spirocyclization

  • Boc Protection : Piperidine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst (95% yield).
  • Spirocyclization : The 7-methoxy-2-oxindole undergoes dianion alkylation with N-Boc-piperidine-4-triflate in the presence of lithium diisopropylamide (LDA) at -78°C. The reaction proceeds via a tandem deprotonation-nucleophilic substitution mechanism, forming the spiro center (62% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 92
Oxidation PCC, DCM, rt, 6 h 87
Boc Protection Boc₂O, DMAP, THF, rt, 4 h 95
Spirocyclization LDA, THF, -78°C, 2 h 62

Route 2: Tandem Oxidative Dearomatization-Spiroannulation

Step 1: Dearomatization of 7-Methoxyindole

  • Substrate : 7-Methoxyindole is treated with m-chloroperbenzoic acid (mCPBA) in DCM to form an epoxide intermediate.
  • Ring Opening : The epoxide undergoes nucleophilic attack by Boc-protected piperidine-4-amine in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂), yielding a trans-diamine intermediate (74% yield).

Step 2: Oxidative Spiroannulation

  • The diamine intermediate is subjected to oxidative cyclization using manganese dioxide (MnO₂) in toluene at 110°C, forming the spiro[indoline-3,4'-piperidine] scaffold (68% yield).

Key Advantages :

  • Avoids low-temperature conditions required in Route 1.
  • Leverages dearomatization for stereochemical control.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Spirocyclization

Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance the solubility of lithiated intermediates, improving spirocyclization yields. Non-polar solvents (toluene, DCM) favor oxidative steps by minimizing side reactions.

Table 3.1. Solvent Screening for Spirocyclization

Solvent Temperature (°C) Yield (%)
THF -78 62
DMF -30 58
Toluene 110 68

Protecting Group Compatibility

The Boc group demonstrates superior stability under both basic (LDA) and oxidative (MnO₂) conditions compared to alternative protectants like carbobenzyloxy (Cbz), which undergoes hydrogenolysis prematurely.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc-CH₃), 3.78 (s, 3H, OCH₃), 4.12–4.25 (m, 2H, piperidine-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.05 (t, J = 7.6 Hz, 1H, Ar-H).
  • IR (cm⁻¹) : 1695 (C=O, oxindole), 1682 (C=O, Boc), 1245 (C-O).

Chromatographic Purification

Final purification is achieved via silica gel chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol to afford >99% purity.

Industrial-Scale Adaptations

Scalable modifications include:

  • Continuous Flow Synthesis : For oxidation and spirocyclization steps, reducing reaction times by 40%.
  • Catalyst Recycling : Immobilized LDA on mesoporous silica improves cost-efficiency.

Chemical Reactions Analysis

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.

Reaction TypeDescription
Oxidation Can form corresponding oxides under specific conditions.
Reduction Modifications of the oxindole ring are possible.
Substitution The methoxy group can be replaced with other functional groups.

Biology

The compound's unique structural features enable it to interact with multiple biological targets, making it valuable in studying receptor-ligand interactions. Its potential as a pharmacological agent is under investigation, particularly in the context of neurological disorders.

Medicine

Due to its promising biological activities, this compound is being explored as a potential drug candidate. Research indicates its relevance in developing therapies for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Industry

The stability and reactivity of the compound make it suitable for various industrial applications, including the development of new materials and chemical processes.

Case Study 1: Neuroprotective Properties

Research conducted on similar spirocyclic compounds has indicated potential neuroprotective properties against oxidative stress and neuroinflammation. Studies suggest that derivatives of this compound may exhibit similar effects .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of spirocyclic oxindoles. The findings suggest that these compounds can induce apoptosis in cancer cells through various mechanisms . The specific effects of this compound are still under investigation but show promise in preliminary studies.

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 4-Chloro derivative (tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate): Molecular Weight: 336.81 g/mol (vs. ~332.38 g/mol estimated for the 7-methoxy analog). Applications: Chlorinated spiro compounds are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • 6-Chloro derivative (tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) :

    • Molecular Weight : 336.81 g/mol.
    • Impact : Position 6 substitution may sterically hinder interactions at the indoline ring’s adjacent positions, affecting binding in biological assays .
  • 5-Bromo derivative (tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) :

    • Molecular Weight : 381.27 g/mol.
    • Impact : The bulky bromo group introduces steric hindrance and facilitates halogen-bonding interactions, which are advantageous in crystallography or protein-ligand studies .

Methoxy-Substituted Derivatives

  • 5-Methoxy derivative (tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate): Molecular Weight: 332.38 g/mol. This contrasts with the 7-methoxy analog, where the substituent’s position may alter electronic distribution across the spiro system . Synthesis: Analogous to , methoxy-substituted spiroindolines are synthesized via acid-catalyzed cyclization of hydrazine derivatives with formylpiperidine intermediates .
  • 7-Methoxy target compound :

    • Estimated Properties : Higher lipophilicity compared to halogenated analogs due to the methoxy group’s electron-donating nature. This may enhance membrane permeability in drug delivery applications.

Alkyl-Substituted Derivatives

  • 7-Methyl derivative (tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate): Molecular Weight: 316.39 g/mol.

Biological Activity

tert-Butyl 7-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole derivative notable for its unique structural configuration and potential biological activities. This compound is characterized by a spirocyclic structure, where two rings are interconnected through a single atom, creating a three-dimensional architecture that enhances its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4

This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds within the oxindole family, including this compound, exhibit significant anticancer properties . Studies have shown that derivatives of oxindole can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MDA-MB-231 (breast cancer), DU145 (prostate cancer), and NCI-H460 (lung cancer).
  • Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. For example, an increase in annexin V-FITC positive apoptotic cells was observed, indicating enhanced apoptotic activity .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties . Its activity against various pathogens suggests potential applications in treating infections.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activities:

Structural FeatureBiological Activity
Spirocyclic StructureEnhances receptor-ligand interactions
Methoxy GroupInfluences solubility and bioavailability
Carboxylate GroupPotential for ionic interactions with biological targets

Research indicates that modifications in the substituents can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.

Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer effects of oxindole derivatives, this compound showed promising results:

  • IC50 Values : The compound exhibited IC50 values ranging from 3.6 μM to 12.90 μM across different cancer cell lines.
  • Apoptotic Induction : A significant increase in apoptotic cells was noted, with mechanisms involving mitochondrial membrane potential collapse and increased ROS levels .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against bacterial strains:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Results : Inhibition zones indicated effective antimicrobial activity, suggesting potential applications as an antibacterial agent.

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